n-(2-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine
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Overview
Description
n-(2-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylmorpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
n-(2-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce reduced amine derivatives, and substitution reactions may result in various substituted benzyl or morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of n-(2-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Chlorobenzyl)-1-(4-methylpiperidin-2-yl)methanamine
- n-(2-Chlorobenzyl)-1-(4-methylpyrrolidin-2-yl)methanamine
- n-(2-Chlorobenzyl)-1-(4-methylpiperazin-2-yl)methanamine
Uniqueness
n-(2-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is unique due to the presence of the morpholine ring, which may impart distinct chemical and biological properties compared to similar compounds with different heterocyclic rings
Properties
Molecular Formula |
C13H19ClN2O |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C13H19ClN2O/c1-16-6-7-17-12(10-16)9-15-8-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 |
InChI Key |
NUTWCCHIDYTXCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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